Cas no 73664-00-3 (2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide)
73664-00-3 structure
Product Name:2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide
Numero CAS:73664-00-3
MF:C11H17BrClNO2S
MW:342.680180311203
CID:978274
PubChem ID:52005
Update Time:2025-04-19
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide
- NSC 202612; 2-(p-Chlorophenylsulfonyl)ethyltrimethylammonium bromide; AMMONIUM, (2-(p-CHLOROPHENYLSULFONYL)ETHYL)TRIMETHYL-, BROMIDE; AC1L1C3Y; NSC202612; WLN: GR DSW2K1& amp; amp; 1& amp; 1 & amp; E; NSC-202612; LS-17214; 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium bromide;
- [2-(4-CHLOROBENZENESULFONYL)ETHYL]TRIMETHYLAZANIUM BROMIDE
- Ethanaminium, 2-((4-chlorophenyl)sulfonyl)-N,N,N-trimethyl-, bromide
- 9X9DNF8UTP
- WLN: GR DSW2K1&1&1 &E
- 2-(4-Chlorobenzene-1-sulfonyl)-N,N,N-trimethylethan-1-aminium bromide
- NSC202612
- 2-(p-Chlorophenylsulfonyl)ethyl]trimethylammonium bromide
- AMMONIUM, (2-(p-CHLOROPHENYLSULFONYL)ETHYL)TRIMETHYL-, BROMIDE
- Ethanaminium, 2-[(4-chlorophenyl)sulfonyl]-N,N,N-trimethyl-, bromide (1:1)
- DTXSID70994462
- NSC-202612
- Ethanaminium, 2-[(4-chlorophenyl)sulfonyl]-N,N,N-trimethyl-, bromide
- 73664-00-3
- NSC 202612
- 2-(p-Chlorophenylsulfonyl)ethyltrimethylammonium bromide
- DS-003437
-
- Inchi: 1S/C11H17ClNO2S.BrH/c1-13(2,3)8-9-16(14,15)11-6-4-10(12)5-7-11;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1
- Chiave InChI: ZPOLPYSVBUQCJH-UHFFFAOYSA-M
- Sorrisi: [Br-].ClC1C=CC(=CC=1)S(CC[N+](C)(C)C)(=O)=O
Proprietà calcolate
- Massa esatta: 340.985
- Massa monoisotopica: 340.985
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 308
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.5A^2
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide Letteratura correlata
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
73664-00-3 (2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso